molecular formula C11H22ClNO B1426424 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride CAS No. 1220016-34-1

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride

Cat. No. B1426424
CAS RN: 1220016-34-1
M. Wt: 219.75 g/mol
InChI Key: VVHCVAWVCOZHDT-UHFFFAOYSA-N
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Description

“2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220016-34-1 . It has a molecular weight of 219.75 . The IUPAC name for this compound is 2-(2-(cyclopropylmethoxy)ethyl)piperidine hydrochloride .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The “2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” compound would have additional groups attached to the piperidine ring.


Physical And Chemical Properties Analysis

Piperidine, the core structure in “2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride”, is a clear, colorless liquid that is miscible with water and many organic solvents . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis Techniques : Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones have been synthesized using a process involving formaldehyde and piperidine, highlighting the versatility of piperidine derivatives in chemical synthesis (Bekircan & Bektaş, 2008).

  • Crystal Structure Studies : A study on the crystal structure of a novel bioactive heterocycle involving a piperidine derivative illustrates the importance of piperidine in understanding molecular structures for biological studies (Thimmegowda et al., 2009).

  • Compound Synthesis for Medical Research : The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates the role of piperidine derivatives in medicinal chemistry and drug development (Zheng Rui, 2010).

Biological and Pharmacological Research

  • Analgesic and Antiparkinsonian Activities : Research on substituted pyridine derivatives, including piperidine compounds, has revealed potential analgesic and antiparkinsonian activities, showing the therapeutic potential of these compounds (Amr, Maigali, & Abdulla, 2008).

  • Antimicrobial Activities : The synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride have shown moderate antimicrobial activities against various bacterial strains, highlighting the potential of piperidine derivatives in developing new antimicrobials (Ovonramwen, Owolabi, & Oviawe, 2019).

  • Cardiovascular Research : Studies on the synthesis of certain piperidine derivatives and their cardiovascular activities have provided insights into the potential use of these compounds in treating cardiovascular diseases (Krauze et al., 2004).

Molecular Docking and Drug Development

  • Topoisomerase II Inhibitor : The cytotoxic effect of a piperidine derivative as a potent topoisomerase II inhibitor has been observed in breast cancer cells, suggesting its potential in cancer treatment (Siwek et al., 2012).

Safety and Hazards

The safety information available indicates that “2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride” is an irritant . As with many chemical compounds, handling this substance requires adherence to specific safety measures .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHCVAWVCOZHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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